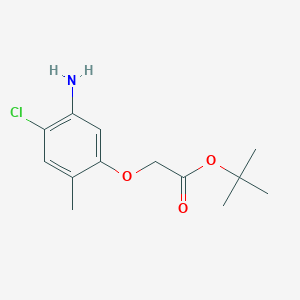![molecular formula C17H13N B2594076 5,6-Dihydrobenzo[c]acridine CAS No. 16600-51-4](/img/structure/B2594076.png)
5,6-Dihydrobenzo[c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydrobenzo[c]acridine is a member of the aza-polycyclic compound family, characterized by its tetracyclic structure comprising four fused cycles, including one pyridine ring and one partially hydrogenated cycle . This compound is not fully planar due to the presence of the partially hydrogenated ring, which introduces a degree of flexibility . Acridines and their derivatives have been of significant interest due to their broad range of properties and applications, including antibacterial, antimalarial, and anticancer activities .
Applications De Recherche Scientifique
5,6-Dihydrobenzo[c]acridine has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
5,6-Dihydrobenzo[c]acridine is a member of the large aza-polycyclic compound family . The primary targets of this compound are believed to be DNA and related enzymes . According to recent biophysical research, this compound derivatives may effectively attach to and stabilize the c-KIT G-quadruplex with significant selectivity towards duplex DNA .
Mode of Action
The mode of action of this compound primarily involves DNA intercalation . This process is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .
Biochemical Pathways
The interaction of this compound with DNA and related enzymes affects various biochemical pathways. The stabilization of the c-KIT G-quadruplex by this compound derivatives can influence the regulation of gene expression . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with DNA. By intercalating DNA, this compound can disrupt normal DNA function, potentially leading to cell death . This property has led to interest in this compound as a potential anti-cancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect the ability of this compound to intercalate DNA . .
Analyse Biochimique
Biochemical Properties
5,6-Dihydrobenzo[c]acridine plays a significant role in biochemical reactions, particularly in its interactions with DNA. It has been shown to intercalate into DNA, stabilizing the c-KIT G-quadruplex with significant selectivity towards duplex DNA . This interaction can inhibit the activity of topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division . Additionally, this compound interacts with various proteins and enzymes, including those involved in DNA repair and cell signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce cytotoxicity in various cancer cell lines, including breast cancer and leukemia cells . This compound influences cell function by intercalating into DNA, thereby disrupting cell signaling pathways and gene expression . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through DNA intercalation. This binding interaction disrupts the normal function of DNA, leading to the inhibition of topoisomerase and telomerase enzymes . Additionally, this compound can induce frameshift mutations by causing small insertions or deletions in nucleotide sequences . These molecular mechanisms contribute to its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that this compound can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I metabolism, where it is oxidized by cytochrome P450 enzymes . The metabolites of this compound can also interact with DNA and proteins, contributing to its biological activity . Additionally, this compound can affect metabolic flux and alter the levels of various metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on DNA . The localization and accumulation of this compound are influenced by its chemical structure and the presence of specific targeting signals .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it intercalates into DNA . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The activity and function of this compound are closely linked to its subcellular localization, as it exerts its effects by interacting with nuclear DNA and associated proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrobenzo[c]acridine typically involves the cyclization of 2-arylamino benzoic acids. One common method is the Ullmann condensation reaction of 2-bromobenzoic acid with various anilines, followed by cyclization using polyphosphoric acid (PPA) . Another approach involves palladium-catalyzed regioselective alkoxylation via C-H bond activation, which allows for the selective formation of C-O bonds using palladium acetate (Pd(OAc)2) and iodobenzene diacetate (PhI(OAc)2) as the oxidant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed reactions and other catalytic processes is likely to be employed due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydrobenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrogenation state of the compound.
Substitution: Substitution reactions, such as alkoxylation, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodobenzene diacetate (PhI(OAc)2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Palladium acetate (Pd(OAc)2) is commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different functional groups attached to the acridine core .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: A parent compound with a similar structure but without the partially hydrogenated ring.
Benzo[c]acridine: Similar to 5,6-Dihydrobenzo[c]acridine but fully aromatic.
Quinacrine: A derivative of acridine with antimalarial properties.
Uniqueness
This compound is unique due to its partially hydrogenated ring, which introduces flexibility and allows for selective functionalization via C-H bond activation . This flexibility and the ability to form various substituted derivatives make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
5,6-dihydrobenzo[c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDRVNADJTZXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3N=C2C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
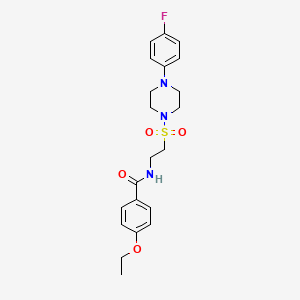
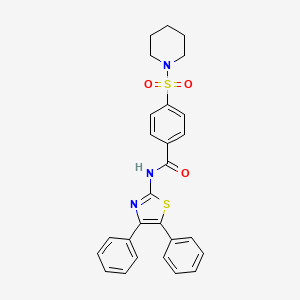

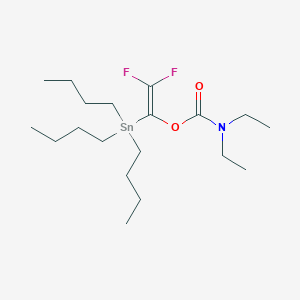
![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2594001.png)
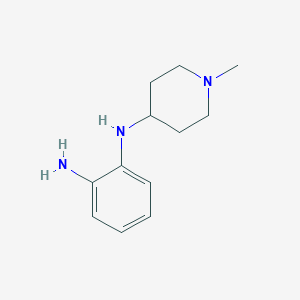
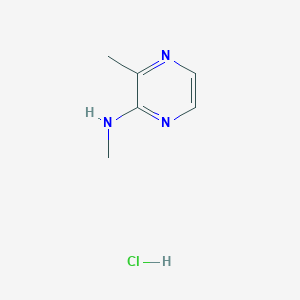
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-mesitylacetamide](/img/structure/B2594008.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide](/img/structure/B2594010.png)
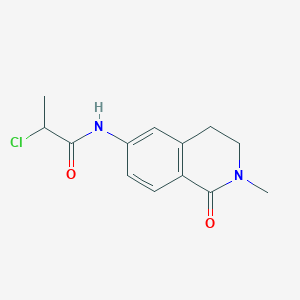
![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)

